molecular formula C10H10N2O B1425745 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile CAS No. 1374509-63-3

2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Cat. No. B1425745
M. Wt: 174.2 g/mol
InChI Key: GECTXWILBDTSRB-UHFFFAOYSA-N
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Description

2-Methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile (MTPC) is an organic compound with a variety of applications in scientific research. It is a cyclopentanone derivative, and is used as a starting material for the synthesis of various compounds. MTPC has been studied for its biochemical and physiological effects, as well as its applications in laboratory experiments.

Scientific Research Applications

Corrosion Inhibition

Compounds related to 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile have been studied for their corrosion inhibition properties. Aryl pyrazolo pyridines, including derivatives of this compound, have demonstrated effective corrosion inhibition on copper in acidic environments, with high inhibition efficiencies observed. These inhibitors adhere to the copper surface, providing protection against corrosion, as confirmed by various spectroscopy and electrochemical studies (Sudheer & Quraishi, 2015).

Synthesis and Characterization

Various derivatives of this compound have been synthesized using different methods, including ultrasound-assisted synthesis and microwave irradiation. These methods have been shown to be efficient for producing high yields of the desired products. The synthesized compounds are characterized using techniques like X-ray diffraction and spectroscopy to understand their molecular structure and properties (Dandia et al., 2013), (Rahmati & Kouzehrash, 2011).

Optical and Electronic Properties

Some derivatives exhibit notable optical and electronic properties, making them of interest in materials science. For instance, pyridine derivatives have been analyzed for their optical functions, with studies revealing specific energy gaps that suggest potential use in optoelectronic devices. Additionally, these compounds have been used in the fabrication of heterojunctions, showing properties like photovoltaic behavior under illumination (Zedan, El-Taweel, & El-Menyawy, 2020).

Fluorescence Properties

Research has also focused on the fluorescence properties of related pyridine derivatives. These compounds can exhibit fluorescence emission radiation, making them potentially useful in the development of fluorescent materials and sensors. The nature of substituents and the solvent used can significantly influence the emission spectra of these compounds (Mizuyama et al., 2008).

Antimicrobial and Antitumor Agents

Some derivatives of 2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile have been synthesized with the intent of exploring their antimicrobial and antitumor properties. The structural variations in these compounds can lead to significant biological activities, indicating potential applications in pharmaceutical research (El-Shaaer, 2013).

properties

IUPAC Name

2-methyl-3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-6-7-3-2-4-8(7)9(5-11)10(12)13/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECTXWILBDTSRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2CCCC2=C(C1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-methyl-3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridine-4-carbonitrile

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